

MGV354 Development: A Technical Guide to Understanding Preclinical to Clinical Translation Failure

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Compound of Interest		
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This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why the promising preclinical intraocular pressure (IOP) reduction observed with MGV354, a soluble guanylate cyclase (sGC) activator, did not translate to human clinical trials for glaucoma and ocular hypertension.

Frequently Asked Questions (FAQs)

Q1: What was the proposed mechanism of action for MGV354 in reducing intraocular pressure (IOP)?

MGV354 is a soluble guanylate cyclase (sGC) activator. The proposed mechanism of action involves the nitric oxide (NO)/sGC/cyclic guanosine monophosphate (cGMP) signaling pathway, which is known to regulate IOP.[1][2] MGV354 was designed to activate sGC, leading to an increase in cGMP production.[1][2] This increase in cGMP is believed to relax the trabecular meshwork and Schlemm's canal, increasing aqueous humor outflow and thereby lowering IOP.[3] Notably, MGV354 shows a higher binding affinity for the oxidized, heme-free form of sGC.[1][2]

Q2: What were the key findings from the preclinical studies of MGV354?

Preclinical studies in animal models showed significant dose-dependent IOP reduction.[2][4] A single topical ocular dose of MGV354 resulted in a 20% to 40% reduction in IOP compared to



the vehicle in pigmented rabbits and a cynomolgus monkey model of glaucoma.[1][2][4] In the monkey model, the IOP-lowering effect was sustained for up to 24 hours after a single dose and for up to 7 days with once-daily dosing, with a magnitude of effect greater than that of Travatan (travoprost).[1][2][4] The main adverse effect observed was mild to moderate ocular hyperemia.[1][2][4]

Q3: What were the outcomes of the human clinical trials for MGV354?

A randomized, double-masked, vehicle-controlled Phase I/II clinical trial (NCT02743780) was conducted to evaluate the safety, tolerability, and efficacy of MGV354 in healthy volunteers and patients with ocular hypertension or glaucoma.[5][6] The study found no statistically significant difference in IOP lowering between the MGV354 0.1% group and the vehicle-treated group.[4] [5][6] In Part 3 of the study, the change from baseline in mean diurnal IOP on day 8 was -0.6 mmHg for MGV354-treated patients and -1.1 mmHg for vehicle-treated patients.[4][5][6] The most common adverse event was conjunctival and ocular hyperemia, which is consistent with the drug's pharmacology.[4][5][6]

Q4: Why did the significant IOP reduction in preclinical models not translate to humans?

The exact reasons for the translational failure are not definitively established, but a primary hypothesis relates to the state of the target enzyme, soluble guanylate cyclase (sGC), in the human glaucomatous eye. MGV354 is more effective at activating the oxidized form of sGC.[1] [2] It is theorized that the human glaucomatous trabecular meshwork may have levels of oxidized sGC that are too low for MGV354 to exert a significant therapeutic effect.[6] While ocular hyperemia was observed in humans, suggesting target engagement in the conjunctiva, this did not translate to efficacy in the trabecular meshwork.[6]

Another avenue of investigation was potential differences in metabolism between preclinical species and humans. However, a study on the biotransformation of MGV354 found no significant interspecies differences in hepatic and ocular metabolism that could account for the lack of efficacy in the clinical trials.[7][8]

Troubleshooting and Experimental Design Considerations

Issue: Discrepancy between animal model and human efficacy.



Possible Cause 1: Species-specific differences in target enzyme state.

 Recommendation: When developing drugs that target specific enzymatic states (e.g., oxidized vs. reduced), it is crucial to characterize the state of the target enzyme in both healthy and diseased human tissues as early as possible in the drug development process.
 This can be challenging for ocular tissues but may be possible through analysis of donated human tissues.

Possible Cause 2: Limitations of the animal model.

• Recommendation: While laser-induced ocular hypertension in monkeys is a standard model, it may not fully recapitulate the pathophysiology of human primary open-angle glaucoma.[3] Researchers should consider utilizing a variety of preclinical models, including those that may better represent the oxidative stress environment of the human glaucomatous eye.

Issue: Interpreting biomarker data.

Observation: Ocular hyperemia was consistently observed in both preclinical and clinical studies, suggesting target engagement.

Analysis: This suggests that the drug was active at some level in the human eye. However,
the location of target engagement is critical. The hyperemia is likely due to effects on blood
vessels in the conjunctiva, which may not be indicative of target engagement and the desired
pharmacological effect within the trabecular meshwork. Future studies could aim to develop
more specific biomarkers of target engagement in the relevant outflow pathways.

Data Presentation

Table 1: Comparison of Preclinical and Clinical IOP Reduction with MGV354



Parameter	Preclinical (Rabbit)	Preclinical (Monkey)	Clinical (Human)
IOP Reduction (vs. Vehicle)	20% - 40%[2][4]	25% - 40%[3]	No statistically significant difference[4][5][6]
Duration of Effect (Single Dose)	Up to 6 hours[2][4]	Up to 24 hours[2][4]	Not applicable
Key Adverse Effect	Mild to moderate ocular hyperemia[2][4]	Mild to moderate ocular hyperemia[2][4]	Conjunctival and ocular hyperemia[4][5]

Table 2: Key Parameters of Preclinical and Clinical Studies

Study Phase	Species	Model	Key Outcome Measure
Preclinical	Pigmented Rabbit	Normotensive	IOP reduction from baseline
Preclinical	Cynomolgus Monkey	Laser-induced ocular hypertension[3]	IOP reduction from baseline
Clinical (Phase I/II)	Human	Ocular hypertension or glaucoma[5][6]	Change from baseline in mean diurnal IOP at Day 8[5][6]

Experimental Protocols

Preclinical Efficacy Study in Cynomolgus Monkeys (Summarized)

- Animal Model: Laser-induced ocular hypertension in cynomolgus monkeys.[3] Laser photocoagulation is applied to the trabecular meshwork to induce elevated IOP.
- Drug Administration: Single topical ocular dose of MGV354 or vehicle.[2] For multi-day studies, once-daily dosing was performed.[2]



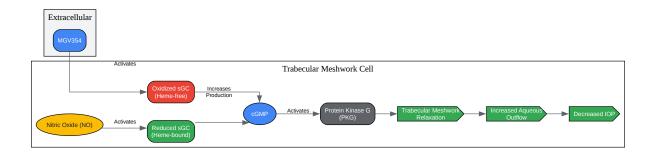
- IOP Measurement: IOP was measured at multiple time points post-dose using a calibrated tonometer.
- Outcome: The primary outcome was the change in IOP from baseline compared to the vehicle-treated group.

Human Phase I/II Clinical Trial (NCT02743780) (Summarized)

- Study Design: A three-part, randomized, double-masked, vehicle-controlled study.[5][6]
 - Part 1: Single ascending dose in healthy volunteers.[5][6]
 - Part 2: Multiple ascending doses for 7 days in patients with ocular hypertension or glaucoma.[5][6]
 - Part 3: Evaluation of the IOP-lowering efficacy of the maximum tolerated dose administered nightly for one week in patients with a minimum IOP of 24 mmHq.[5][6]
- Participants: Healthy volunteers and patients with ocular hypertension or open-angle glaucoma.[5][6]
- Intervention: MGV354 ophthalmic suspension or vehicle.[9]
- IOP Measurement: Diurnal IOP was measured at specified time points using Goldmann applanation tonometry.[10]
- Primary Outcome (Part 3): Mean change from baseline in diurnal IOP at Day 8.[5][6]

Visualizations

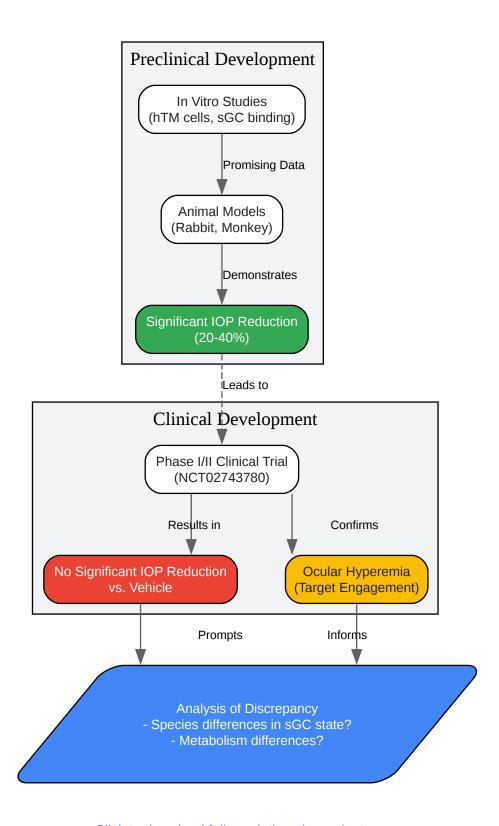




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Caption: Proposed signaling pathway of MGV354 in trabecular meshwork cells.





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Caption: Experimental workflow and outcomes for MGV354 development.



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